3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide
Description
Properties
Molecular Formula |
C16H16Cl3N3O3S |
|---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H16Cl3N3O3S/c1-10-3-2-4-11(9-10)14(23)22-15(16(17,18)19)21-12-5-7-13(8-6-12)26(20,24)25/h2-9,15,21H,1H3,(H,22,23)(H2,20,24,25) |
InChI Key |
TXERAAAMMMMLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methylbenzoyl Chloride
The foundational step involves converting 3-methylbenzoic acid to its corresponding acid chloride. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Key parameters:
Preparation of 2,2,2-Trichloroethylamine
2,2,2-Trichloroethylamine is synthesized via reductive amination of trichloroacetaldehyde (chloral) using ammonium acetate and sodium cyanoborohydride in methanol.
Reaction Conditions :
Core Benzamide Formation
Coupling of 3-Methylbenzoyl Chloride and 2,2,2-Trichloroethylamine
The acid chloride reacts with 2,2,2-trichloroethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:
Optimized Parameters :
-
Molar Ratio : 1:1.1 (acid chloride:amine)
-
Temperature : 0–5°C (prevents side reactions)
Introduction of the 4-Sulfamoylphenylamino Group
Synthesis of 4-Sulfamoylaniline
4-Sulfamoylaniline is prepared via sulfonation of aniline followed by amidation:
-
Sulfonation :
-
Chlorination and Amination :
Key Notes :
Nucleophilic Substitution
The trichloroethylamine benzamide intermediate reacts with 4-sulfamoylaniline under alkaline conditions:
Conditions :
Reductive Amination
An alternative approach uses reductive amination with sodium triacetoxyborohydride (STAB):
Advantages :
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 60°C, 24 h | 65–70% | 95% | Moderate |
| Reductive Amination | DCM, RT, 12 h | 75–80% | 98% | High |
Key Findings :
-
Reductive amination offers superior yield and purity due to minimized side reactions.
-
Nucleophilic substitution is preferable for large-scale synthesis despite lower yields.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances efficiency:
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The anilino and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, reduced trichloroethyl derivatives, and substituted anilino compounds .
Scientific Research Applications
N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(4-(AMINOSULFONYL)ANILINO)-2,2,2-TRICHLOROETHYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their structural variations, and reported properties:
Key Observations:
Thiadiazole-containing analogs exhibit superior DHFR inhibition (ΔG = -9.0 kcal/mol vs. -8.4 kcal/mol for simpler derivatives), highlighting the role of heterocyclic moieties in enzyme interaction .
Physicochemical Properties: Halogenation (e.g., bromine in 257612-36-5, iodine in 301195-71-1) increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- Most analogs are synthesized via hydrazinecarbothioamide intermediates or thiourea additions, using iodine/triethylamine for dehydrosulfurization . This modular approach allows rapid diversification of R1/R2 groups.
Research Findings and Mechanistic Insights
Molecular Docking and Binding Affinity
- The thiadiazole derivative (from ) forms six hydrogen bonds with DHFR, including interactions with Leu 28 and Gln 35, explaining its high binding affinity (ΔG = -9.0 kcal/mol) .
- By contrast, simpler benzamides (e.g., target compound) likely rely on sulfamoyl-mediated hydrogen bonding, though specific docking data are lacking.
Limitations and Contradictions
Biological Activity
3-Methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a benzamide core, a trichloroethyl group, and a sulfamoylphenyl moiety.
| Property | Value |
|---|---|
| Molecular Weight | 453.8 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. The presence of the sulfamoyl group suggests potential interactions with enzymes involved in sulfonamide metabolism and may influence the compound's pharmacodynamics.
Enzyme Inhibition
Research has shown that compounds with similar structures can inhibit protein kinases such as Janus Kinase 3 (JAK3), which is implicated in various inflammatory and autoimmune diseases. This inhibition can lead to reduced signaling pathways associated with tumor growth and inflammation.
Case Studies
- In Vitro Studies : In vitro studies using cell lines have indicated that sulfamoyl-containing compounds can significantly reduce the viability of cancer cells. These studies highlight the importance of further exploring the specific effects of this compound on various cancer types.
- Animal Models : Preliminary animal studies suggest that similar compounds may exhibit anti-inflammatory properties. The trichloroethyl group may enhance bioavailability and tissue penetration, making it a candidate for further pharmacological exploration.
Q & A
Q. What redox properties influence its reactivity in biological systems?
- Methodology :
- Cyclic voltammetry : Measure oxidation potentials in PBS (pH 7.4) to identify reactive intermediates.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.
The trichloroethyl group may act as an electron sink, stabilizing radical species during metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
